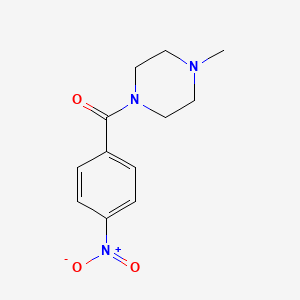
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Cat. No. B1298988
Key on ui cas rn:
21091-98-5
M. Wt: 249.27 g/mol
InChI Key: UMRXCSPRJVBXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07148215B2
Procedure details


A stirred solution of 1-methylpiperazine (14.6 mL) and triethylamine (19.2 mL) in dry dichloromethane (132 mL) at 10° C. was treated with 4-nitrobenzoyl chloride (23.2 g) portion wise whilst maintaining the temperature below 15° C. After stirring at 10° C. for a further 1 hour the reaction mixture was allowed to warn to room temperature and treated with water (100 mL). The organic phase was then separated and the aqueous phase further extracted with dichloromethane (50 mL). The combined organic extracts were washed with a 0.5 M aqueous solution of sodium carbonate (100 mL), then with brine (100 mL), and then evaporated to low bulk and treated with petroleum ether (80–100° C.) (100 mL). After removal of further solvent, and trituration, the insoluble material collected was washed with petroleum ether (40–60° C.) to give the title compound (30.4 g) as pale orange crystalline solid, m.p. 100–101° C. 1H NMR [(CDCl3]: δ 8.29 (d, 2H), 7.59 (d, 2H), 3.94–3.71 (bs, 2H), 3.52–3.29 (bs, 2H) and 2.58–2.30 (2×brs and s overlapping, 7H).





Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[N+:15]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)([O-:17])=[O:16].O>ClCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:22](=[O:23])[C:21]2[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:26][CH:25]=2)[CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
19.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
23.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
132 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 10° C. for a further 1 hour the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
whilst maintaining the temperature below 15° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to warn to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase further extracted with dichloromethane (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with a 0.5 M aqueous solution of sodium carbonate (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with brine (100 mL), and then evaporated to low bulk
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with petroleum ether (80–100° C.) (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of further solvent, and trituration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material collected
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with petroleum ether (40–60° C.)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
